molecular formula C12H21N B2833019 1-But-3-ynyl-3,3,5-trimethylpiperidine CAS No. 1864856-77-8

1-But-3-ynyl-3,3,5-trimethylpiperidine

Katalognummer: B2833019
CAS-Nummer: 1864856-77-8
Molekulargewicht: 179.307
InChI-Schlüssel: NUOCJTYCTWESNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-But-3-ynyl-3,3,5-trimethylpiperidine is a synthetic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a but-3-ynyl group and three methyl groups at the 3 and 5 positions. The compound’s molecular formula is C12H21N, and it has a molecular weight of 179.31 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3,3,5-trimethylpiperidine typically involves the alkylation of 3,3,5-trimethylpiperidine with a but-3-ynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production.

Analyse Chemischer Reaktionen

Types of Reactions

1-But-3-ynyl-3,3,5-trimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, where halides or other nucleophiles replace the alkyne moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides, sodium azide (NaN3), or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-But-3-ynyl-3,3,5-trimethylpiperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-But-3-ynyl-3,3,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-But-3-enyl-2,2,6,6-tetramethylpiperidine
  • 1-Undec-10-enyl-2,2,6,6-tetramethylpiperidine
  • 4-But-3-enyl-1,2,2,6,6-pentamethyl-3,4-dehydropiperidine
  • 2-But-3-enyl-2,6,6-trimethylpiperidine
  • 4-But-3-enyl-1,2,2,6,6-pentamethyl-4-piperidyl ether

Uniqueness

1-But-3-ynyl-3,3,5-trimethylpiperidine is unique due to its alkyne functional group, which imparts distinct reactivity and properties compared to similar compounds with alkene or saturated hydrocarbon groups. This alkyne group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds .

Biologische Aktivität

1-But-3-ynyl-3,3,5-trimethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a selective antagonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including muscle contraction and neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Nicotinic Receptor AntagonismnAChR subtypes (e.g., α4β2)
Antifibrotic EffectsInhibition of TGF-β1-induced collagen I
Cytotoxic ActivityInduces apoptosis in resistant cell lines

Antifibrotic Activity

In a study investigating the antifibrotic properties of various compounds, this compound demonstrated significant inhibitory effects on TGF-β1-induced collagen I upregulation in human proximal tubular cells. The compound exhibited an IC50 value of 0.83 μM, indicating strong potential as a therapeutic agent for renal fibrosis .

Cytotoxicity and Multidrug Resistance

Research has shown that derivatives of piperidine compounds can enhance the retention of chemotherapeutic agents like doxorubicin in multidrug-resistant cancer cell lines. In particular, studies indicated that this compound could modulate the ABCB1 multidrug efflux pump, enhancing the efficacy of conventional treatments against resistant tumors .

Case Study 1: Renal Fibrosis Model

In a controlled laboratory setting, the compound was tested on mProx tubular cells stimulated with TGF-β1. Results indicated that treatment with this compound significantly reduced collagen I expression compared to untreated controls. This suggests its potential utility in treating chronic kidney diseases characterized by fibrotic changes .

Case Study 2: Cancer Cell Lines

In vitro studies involving mouse T-lymphoma cells revealed that the compound exhibited moderate to high cytotoxicity against both parental and multidrug-resistant cell lines. Notably, it was effective at concentrations as low as 2 μM in modulating drug resistance mechanisms .

Eigenschaften

IUPAC Name

1-but-3-ynyl-3,3,5-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-5-6-7-13-9-11(2)8-12(3,4)10-13/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOCJTYCTWESNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCC#C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864856-77-8
Record name 1-(but-3-yn-1-yl)-3,3,5-trimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.